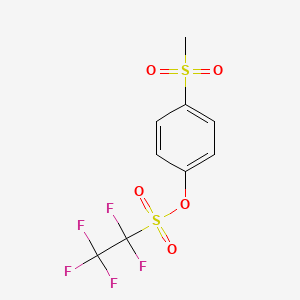![molecular formula C9H11BrO B14632163 3-Bromobicyclo[3.3.1]non-2-en-4-one CAS No. 56813-62-8](/img/structure/B14632163.png)
3-Bromobicyclo[3.3.1]non-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobicyclo[3.3.1]non-2-en-4-one is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[3.3.1]non-2-en-4-one typically involves the bromination of bicyclo[3.3.1]non-2-en-4-one. One common method includes the use of bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-Bromobicyclo[33This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobicyclo[3.3.1]non-2-en-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the bicyclic structure.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[3.3.1]non-2-en-4-one derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Bromobicyclo[3.3.1]non-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism by which 3-Bromobicyclo[3.3.1]non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]non-2-en-4-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chlorobicyclo[3.3.1]non-2-en-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodobicyclo[3.3.1]non-2-en-4-one:
Uniqueness
3-Bromobicyclo[3.3.1]non-2-en-4-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not present in its analogs with different halogens. This makes it particularly useful in certain chemical reactions and applications .
Eigenschaften
CAS-Nummer |
56813-62-8 |
|---|---|
Molekularformel |
C9H11BrO |
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
3-bromobicyclo[3.3.1]non-3-en-2-one |
InChI |
InChI=1S/C9H11BrO/c10-8-5-6-2-1-3-7(4-6)9(8)11/h5-7H,1-4H2 |
InChI-Schlüssel |
IPKAOEWNLHLMDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)C(=O)C(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


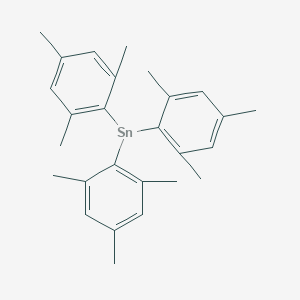
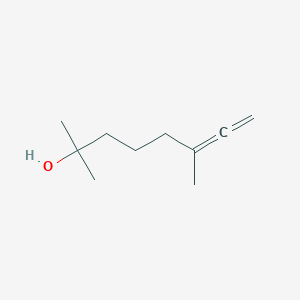
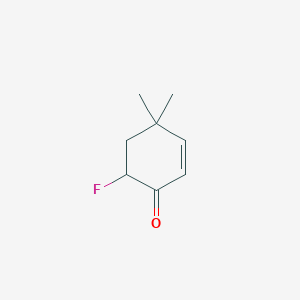
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
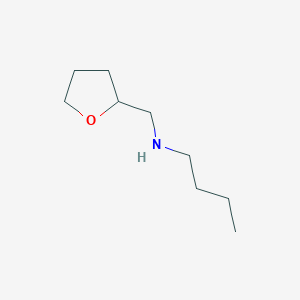
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
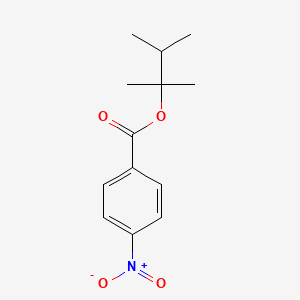
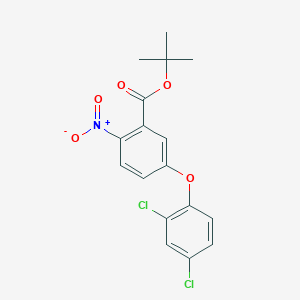
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
